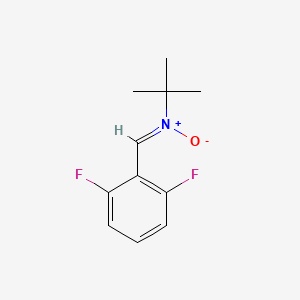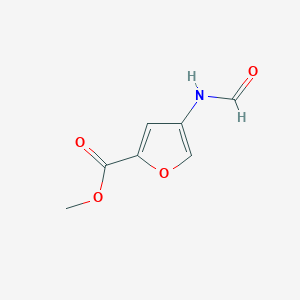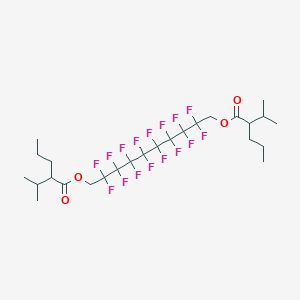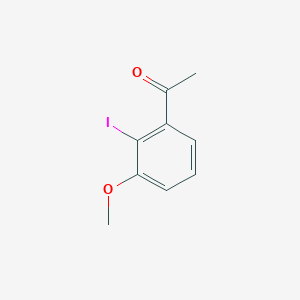
Fmoc-asp(otbu)-oh(u-13c4,15N)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-asp(otbu)-oh(u-13c4,15N): is a labeled amino acid derivative used in peptide synthesis. The compound is characterized by the presence of isotopic labels, specifically carbon-13 and nitrogen-15, which make it useful in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-asp(otbu)-oh(u-13c4,15N) typically involves the protection of the amino and carboxyl groups of aspartic acid. The Fmoc (9-fluorenylmethyloxycarbonyl) group is used to protect the amino group, while the tert-butyl (otbu) group protects the carboxyl group. The isotopic labeling is introduced during the synthesis of the aspartic acid precursor.
Industrial Production Methods
Industrial production of this compound would involve large-scale synthesis using automated peptide synthesizers. The process would include the sequential addition of protected amino acids, followed by deprotection and purification steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-asp(otbu)-oh(u-13c4,15N): can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and tert-butyl groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) for Fmoc removal; TFA (trifluoroacetic acid) for tert-butyl removal.
Coupling: HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide) as coupling agents.
Major Products
The major products formed from these reactions are peptides with specific sequences, where Fmoc-asp(otbu)-oh(u-13c4,15N) is incorporated at desired positions.
Scientific Research Applications
Fmoc-asp(otbu)-oh(u-13c4,15N): is widely used in:
Chemistry: As a building block in the synthesis of labeled peptides for structural studies.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: In the development of diagnostic tools and therapeutic agents.
Industry: In the production of labeled peptides for quality control and research purposes.
Mechanism of Action
The mechanism of action of Fmoc-asp(otbu)-oh(u-13c4,15N) involves its incorporation into peptides and proteins. The isotopic labels allow for detailed analysis of molecular interactions and dynamics using techniques like NMR and mass spectrometry.
Comparison with Similar Compounds
Similar Compounds
Fmoc-asp(otbu)-oh: Without isotopic labeling.
Fmoc-asp(otbu)-oh(u-13c4): Labeled with carbon-13 only.
Fmoc-asp(otbu)-oh(15N): Labeled with nitrogen-15 only.
Uniqueness
Fmoc-asp(otbu)-oh(u-13c4,15N): is unique due to its dual isotopic labeling, which provides enhanced sensitivity and resolution in analytical techniques compared to compounds labeled with a single isotope.
Properties
Molecular Formula |
C11H13F2NO |
|---|---|
Molecular Weight |
213.22 g/mol |
IUPAC Name |
N-tert-butyl-1-(2,6-difluorophenyl)methanimine oxide |
InChI |
InChI=1S/C11H13F2NO/c1-11(2,3)14(15)7-8-9(12)5-4-6-10(8)13/h4-7H,1-3H3/b14-7- |
InChI Key |
FYMHFBOVJARKMX-AUWJEWJLSA-N |
Isomeric SMILES |
CC(C)(C)/[N+](=C/C1=C(C=CC=C1F)F)/[O-] |
Canonical SMILES |
CC(C)(C)[N+](=CC1=C(C=CC=C1F)F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-(Naphtho[1,2-d]oxazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide](/img/no-structure.png)




![(5-(4,4-Bis(2-ethylhexyl)-2-(trimethylstannyl)-4H-indeno[1,2-b]thiophen-6-yl)thiophen-2-yl)trimethylstannane](/img/structure/B12850603.png)
![4-({5-Fluoro-4-[2-Methyl-1-(Propan-2-Yl)-1h-Imidazol-5-Yl]pyrimidin-2-Yl}amino)-N-[2-(Piperidin-1-Yl)ethyl]benzamide](/img/structure/B12850605.png)
